
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom at the fourth position, a trifluoromethyl group at the seventh position, and an amine group at the third position of the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-7-(trifluoromethyl)-1H-indazole.
Reaction with Sodium Hydride: The starting material is treated with sodium hydride in dimethylformamide at 0°C to generate the corresponding anion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Oxidation and Reduction:
Cross-Coupling Reactions: The trifluoromethyl group at the seventh position can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted indazole derivatives with various functional groups at the fourth position.
- Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in the development of therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
4-Bromo-7-trifluoromethylquinoline: This compound shares the bromine and trifluoromethyl substituents but differs in the core structure, which is a quinoline instead of an indazole.
4-Bromo-7-fluoroquinoline: Similar to the above compound but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF3N3 |
|---|---|
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
4-bromo-7-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5BrF3N3/c9-4-2-1-3(8(10,11)12)6-5(4)7(13)15-14-6/h1-2H,(H3,13,14,15) |
Clave InChI |
YYDQYNHFCZEAGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(F)(F)F)NN=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


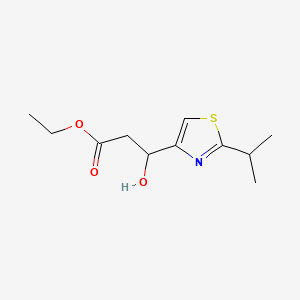
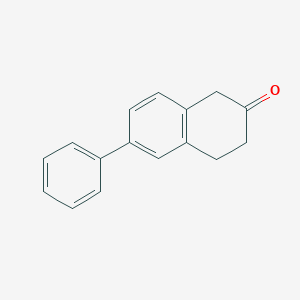


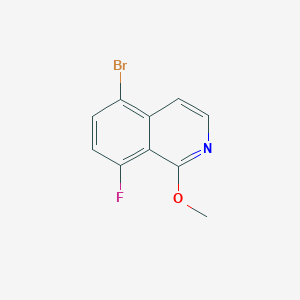
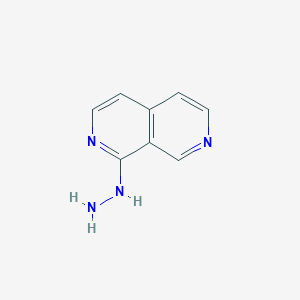
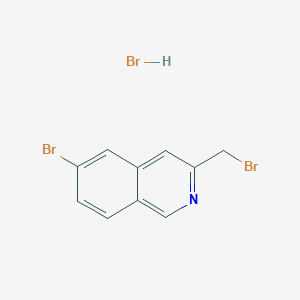
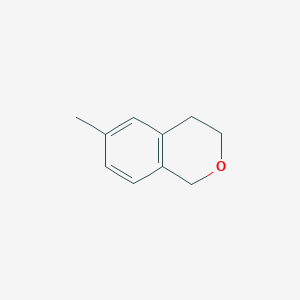
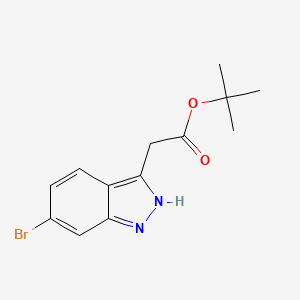
![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)

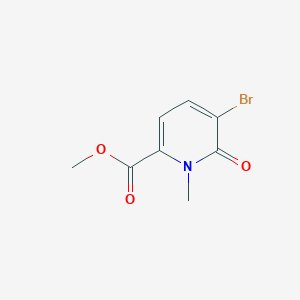
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
